molecular formula C21H24FN3O3 B2991176 2-({1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2380041-15-4

2-({1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2991176
CAS No.: 2380041-15-4
M. Wt: 385.439
InChI Key: WBNCHKFYXQELAW-UHFFFAOYSA-N
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Description

2-({1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a fluorophenoxy group, and a cyclopenta[c]pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials, such as 4-fluorophenol and acetyl chloride, under basic conditions.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with 4-fluorophenol in the presence of a suitable base.

    Cyclopenta[c]pyridazinone Core Formation: The final step involves the cyclization of the intermediate to form the cyclopenta[c]pyridazinone core. This step typically requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-({1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: Its unique chemical properties make it a candidate for the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is used in biological research to study its interactions with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-({1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
  • 2-({1-[2-(4-bromophenoxy)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Uniqueness

The uniqueness of 2-({1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group, in particular, enhances its reactivity and potential for interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c22-17-4-6-18(7-5-17)28-14-21(27)24-10-8-15(9-11-24)13-25-20(26)12-16-2-1-3-19(16)23-25/h4-7,12,15H,1-3,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNCHKFYXQELAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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